4-(2,5-Dichlorophenyl)-2-hydroxypyridine
Description
4-(2,5-Dichlorophenyl)-2-hydroxypyridine (CAS: 1261896-17-6) is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group at position 2 and a 2,5-dichlorophenyl moiety at position 2. Its molecular formula is C₁₁H₇Cl₂NO, with a molecular weight of 240.09 g/mol. The compound’s structure combines aromatic chlorination and hydroxylation, which influence its physicochemical properties, such as solubility, melting point, and reactivity. The 2-hydroxypyridine moiety enables hydrogen bonding, while the dichlorophenyl group contributes to lipophilicity and steric effects .
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-1-2-10(13)9(6-8)7-3-4-14-11(15)5-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCHRZKOROJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683035 | |
| Record name | 4-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-17-6 | |
| Record name | 4-(2,5-Dichlorophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,5-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)-2-hydroxypyridine typically involves the reaction of 2,5-dichlorobenzaldehyde with 2-hydroxypyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 4-(2,5-dichlorophenyl)-2-pyridone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- 4-(2,5-Dichlorophenyl)-2-hydroxypyridine has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant antibacterial properties, making them candidates for developing new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics :
-
Selective Estrogen Receptor Modulators (SERMs) :
- There is ongoing research into the use of this compound as a potential SERM. SERMs are crucial in treating hormone-dependent cancers, particularly breast cancer. The compound's ability to modulate estrogen receptors may lead to innovative treatments with fewer side effects compared to traditional therapies .
Agrochemical Applications
-
Pesticide Development :
- The compound's biological activity extends to agrochemicals, where it is evaluated for use as a pesticide or herbicide. Its efficacy against specific pests can be attributed to the dichlorophenyl group, which enhances its interaction with biological targets in pests.
- Fungicidal Properties :
Bioconversion and Synthesis
Recent studies have highlighted biotechnological approaches for synthesizing hydroxylated pyridine derivatives using microbial systems. For instance, whole-cell biocatalysis has been employed to convert pyridine derivatives into their hydroxylated forms efficiently. This method not only enhances yield but also reduces the environmental impact associated with traditional chemical synthesis methods .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison Table
| Compound Name | CAS Number | Substituents (Pyridine Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 4-(2,5-Dichlorophenyl)-2-hydroxypyridine | 1261896-17-6 | 2-OH, 4-(2,5-Cl₂Ph) | C₁₁H₇Cl₂NO | 240.09 | Hydroxyl, Dichlorophenyl |
| 5-(2,5-Dichlorophenyl)-2-methoxypyridine | 1361876-26-7 | 2-OCH₃, 5-(2,5-Cl₂Ph) | C₁₂H₉Cl₂NO | 254.11 | Methoxy, Dichlorophenyl |
| 6-(2,4-Dichlorophenyl)picolinic acid | 1261912-00-8 | 2-COOH, 6-(2,4-Cl₂Ph) | C₁₂H₇Cl₂NO₂ | 268.10 | Carboxylic acid, Dichlorophenyl |
| 5-(4-Chlorophenyl)-2-hydroxypyridine | 76053-43-5 | 2-OH, 5-(4-ClPh) | C₁₁H₈ClNO | 213.64 | Hydroxyl, Monochlorophenyl |
Key Differences in Physicochemical Properties
Substituent Position and Polarity: The 2-hydroxyl group in the target compound enhances hydrogen bonding and aqueous solubility compared to its methoxy analog (5-(2,5-Dichlorophenyl)-2-methoxypyridine), which has higher lipophilicity due to the -OCH₃ group . Dichlorophenyl vs.
Melting Points and Stability :
- While direct melting point data for the target compound is unavailable, analogs with dichlorophenyl groups (e.g., compounds in ) show elevated melting points (268–287°C), attributed to strong intermolecular interactions and halogen bonding .
Spectroscopic Signatures: 1H NMR: The hydroxyl proton in this compound is expected to resonate downfield (δ ~11–12 ppm), distinct from methoxy protons (δ ~3.8–4.0 ppm) in its analog . IR Spectroscopy: A broad O-H stretch (~3200 cm⁻¹) differentiates the target compound from non-hydroxylated derivatives .
Biological Activity
4-(2,5-Dichlorophenyl)-2-hydroxypyridine, a compound with the molecular formula CHClNO, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables that highlight its potential therapeutic applications.
The compound features a hydroxypyridine structure with two chlorine substituents on the phenyl ring, which may influence its biological activity. The presence of the hydroxyl group is significant as it often enhances solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antimicrobial properties. The presence of halogen atoms, such as chlorine, often enhances these effects by increasing the lipophilicity and reactivity of the compounds .
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit various enzymes. For instance, some derivatives are known to inhibit the HIF-1 signaling pathway, which is crucial in cancer metabolism .
- Potential as PD-L1 Inhibitors : Recent studies have focused on the design of small molecules that disrupt the PD-1/PD-L1 interaction, a vital pathway in immune evasion by tumors. While specific data on this compound is limited, its structural analogs have shown promise as inhibitors in this pathway .
Case Studies
Several case studies provide insights into the biological effects of related compounds:
- Antimicrobial Efficacy : A study evaluated various pyridine derivatives for their antimicrobial properties against clinical isolates. The results indicated that compounds with similar structures to this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that certain derivatives inhibited cancer cell proliferation by inducing apoptosis. These findings suggest that modifications to the pyridine structure can enhance anticancer properties .
Table 1: Biological Activities of Pyridine Derivatives
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| Compound A | HIF-1 Inhibition | 0.6 | |
| Compound B | PD-L1 Inhibition | 27 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The hydroxyl group may facilitate hydrogen bonding with target enzymes, enhancing binding affinity and specificity.
- Cell Membrane Permeability : The dichlorophenyl group likely increases the lipophilicity of the compound, allowing better penetration through cell membranes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
